Theophylline

Description

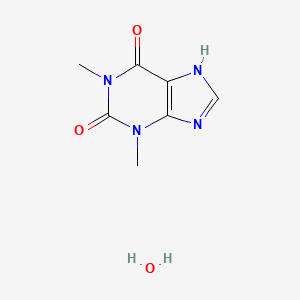

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Theophylline as a Non-Selective Phosphodiesterase (PDE) Inhibitor in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action, with non-selective inhibition of phosphodiesterase (PDE) enzymes being a central pillar. This technical guide provides an in-depth exploration of this compound's role as a PDE inhibitor, detailing its impact on intracellular signaling, its anti-inflammatory and bronchodilatory effects, and the experimental methodologies used to characterize its activity. Quantitative data on its clinical efficacy and inhibitory profile are presented, alongside detailed diagrams of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of respiratory therapeutics.

Introduction

This compound is a naturally occurring methylxanthine found in tea and cocoa beans.[2] Initially utilized for its diuretic properties, its bronchodilatory effects were discovered in 1922, leading to its widespread use in treating obstructive airway diseases.[2] While newer, more selective therapeutics have emerged, this compound remains a relevant therapeutic option, particularly as an add-on therapy in patients with poorly controlled asthma and severe COPD.[3][4] Its persistence in the clinical setting is a testament to its broad range of pharmacological actions, which extend beyond simple bronchodilation to include significant anti-inflammatory and immunomodulatory effects.[1][5] A key to understanding this compound's therapeutic utility lies in its non-selective inhibition of the phosphodiesterase (PDE) superfamily of enzymes.

The Phosphodiesterase Superfamily and this compound's Inhibitory Profile

Phosphodiesterases are a diverse group of enzymes that regulate intracellular signaling by hydrolyzing the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting these enzymes, this compound increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects that are beneficial in respiratory diseases.[2]

This compound is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes with varying degrees of potency.[4][5] This broad-spectrum inhibition contributes to both its therapeutic effects and its side-effect profile.[5] The most relevant isoenzymes in the context of respiratory diseases are PDE3 and PDE4.[5][6] PDE3 is predominantly found in airway smooth muscle, and its inhibition leads to bronchodilation.[5] PDE4 is abundant in inflammatory cells, and its inhibition is responsible for this compound's anti-inflammatory properties.[5]

Table 1: Inhibitory Potency of this compound against PDE Isoenzymes

| PDE Isoenzyme | Substrate | This compound IC50/Ki | Primary Location in the Respiratory System | Therapeutic Relevance |

| PDE1 | Ca2+/calmodulin-stimulated | Weak inhibition | Airway smooth muscle, inflammatory cells | Minor contribution to bronchodilation and anti-inflammatory effects. |

| PDE2 | cGMP-stimulated | Weak inhibition | Endothelial cells | Limited direct role in respiratory disease treatment. |

| PDE3 | cGMP-inhibited | Moderate inhibition | Airway smooth muscle | Bronchodilation |

| PDE4 | cAMP-specific | Moderate inhibition | Inflammatory cells (macrophages, eosinophils, neutrophils, T-cells), airway smooth muscle | Anti-inflammatory effects, bronchodilation |

| PDE5 | cGMP-specific | Weak inhibition | Pulmonary vasculature | Minor contribution to pulmonary vasodilation. |

Signaling Pathways Modulated by this compound

This compound's non-selective PDE inhibition triggers multiple downstream signaling pathways that culminate in its therapeutic effects.

cAMP-PKA Pathway and Bronchodilation

Inhibition of PDE3 and PDE4 in airway smooth muscle cells leads to an accumulation of intracellular cAMP.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.[7]

Anti-inflammatory Signaling: NF-κB Inhibition and HDAC2 Activation

This compound exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[8] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby reducing the expression of inflammatory genes.[8]

Furthermore, this compound has been shown to activate Histone Deacetylase-2 (HDAC2), an enzyme that is crucial for switching off inflammatory gene expression.[8][9] In inflammatory conditions like COPD, HDAC2 activity is often reduced, leading to corticosteroid resistance. This compound can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[9]

Quantitative Data on this compound's Efficacy

Numerous clinical trials have quantified the therapeutic benefits of this compound in respiratory diseases.

Table 2: Clinical Efficacy of this compound in Chronic Obstructive Pulmonary Disease (COPD)

| Parameter | Improvement with this compound | Reference |

| Trough FEV1 | 0.108 L (95% CI: 0.053-0.163) | [2] |

| Peak FEV1 | 0.096 L (95% CI: 0.044-0.147) | [2] |

| Trough FVC | 0.186 L (95% CI: 0.036-0.336) | [2] |

| Peak FVC | 0.242 L (95% CI: 0.11-0.374) | [2] |

| PaO2 | 3.18 mmHg (95% CI: 1.23-5.13) | [1] |

| PaCO2 | -2.36 mmHg (95% CI: -3.52 to -1.21) | [1] |

| Exacerbation Rate | Odds Ratio: 0.75 (95% CI: 0.60-0.94) |

Table 3: Anti-inflammatory Effects of this compound in Asthma and COPD

| Inflammatory Marker | Disease | Effect of this compound | Reference |

| Sputum Eosinophils (%) | Asthma | Decrease from 40% to 29% | |

| Activated (EG2+) Eosinophils (%) | Asthma | Decrease from 28% to 10% | |

| Sputum Eosinophil Cationic Protein (ECP) | Asthma | Decrease from 373 µg/L to 220 µg/L | |

| Sputum Neutrophils | COPD | ~22% reduction | |

| Sputum Interleukin-8 (IL-8) | COPD | ~22% reduction | |

| Sputum Myeloperoxidase (MPO) | COPD | Significant reduction | |

| Sputum Neutrophil Elastase (NE) | COPD | Significant reduction |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of specific PDE isoenzymes.

Objective: To determine the IC50 value of this compound for various PDE isoenzymes.

Materials:

-

Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

This compound

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the purified PDE enzyme, and this compound or vehicle control.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing snake venom nucleotidase, which converts the product ([³H]-5'-AMP or [³H]-5'-GMP) to [³H]-adenosine or [³H]-guanosine.

-

Separate the unreacted substrate from the product using anion-exchange resin or chromatography.

-

Add a scintillation cocktail and measure the radioactivity of the product using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.

Cell-based cAMP Assay

This assay measures the effect of this compound on intracellular cAMP levels in whole cells.

Objective: To quantify the increase in intracellular cAMP in response to this compound treatment.

Materials:

-

Human airway smooth muscle cells or inflammatory cells (e.g., macrophages)

-

Cell culture medium

-

This compound

-

Forskolin (B1673556) (positive control for adenylyl cyclase activation)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate until confluent.

-

Replace the culture medium with serum-free medium containing various concentrations of this compound or a vehicle control.

-

Incubate for a specified time (e.g., 30 minutes).

-

(Optional) Stimulate the cells with forskolin to induce a robust cAMP response.

-

Lyse the cells using the provided lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP assay kit.

-

Generate a standard curve using cAMP standards.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

In Vitro Organ Bath Studies for Airway Smooth Muscle Relaxation

This classic pharmacological method assesses the direct effect of this compound on the contractility of airway smooth muscle.

Objective: To determine the dose-response relationship of this compound-induced relaxation of pre-contracted airway smooth muscle.

Materials:

-

Guinea pig or human tracheal rings

-

Krebs-Henseleit solution

-

Contractile agonist (e.g., methacholine, histamine)

-

This compound

-

Organ bath apparatus with force transducers

Procedure:

-

Isolate tracheal rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction with a contractile agonist (e.g., methacholine).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

Express the relaxation as a percentage of the initial contraction and plot a dose-response curve to determine the EC50 value.

Conclusion

This compound's enduring presence in the treatment of respiratory diseases is a consequence of its multifaceted pharmacological profile, with non-selective PDE inhibition at its core. By increasing intracellular cAMP and cGMP, this compound elicits both potent bronchodilatory and significant anti-inflammatory effects. Its ability to modulate key signaling pathways, including the cAMP-PKA pathway for smooth muscle relaxation and the NF-κB and HDAC2 pathways for inflammation control, underscores its complex mechanism of action. While the development of more selective PDE inhibitors continues, a thorough understanding of this compound's broad-spectrum activity provides valuable insights for both basic research and the development of novel respiratory therapeutics. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other PDE-modulating compounds.

References

- 1. PDE isoenzymes as targets for anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Are phosphodiesterase 4 inhibitors just more this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phosphodiesterase inhibition and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Theophylline's Impact on Intracellular cAMP and cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic efficacy is rooted in its complex molecular interactions, primarily influencing intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides an in-depth exploration of this compound's dual mechanisms of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. It offers a comprehensive overview of the resultant effects on cAMP and cGMP signaling cascades, quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for studying these interactions, and visual diagrams of the involved pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound exerts its physiological effects, including bronchodilation and anti-inflammatory actions, by modulating the levels of the crucial second messengers, cAMP and cGMP.[1] This is primarily achieved through two main mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound acts as a competitive non-selective inhibitor of PDE enzymes.[2][3] PDEs are responsible for the degradation of cAMP and cGMP; thus, their inhibition by this compound leads to an accumulation of these cyclic nucleotides within the cell.[2]

-

Adenosine Receptor Antagonism: this compound is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[2][4] By blocking these receptors, this compound interferes with the diverse signaling pathways that adenosine initiates, which often include the modulation of adenylyl cyclase activity and, consequently, cAMP levels.

This guide will dissect these mechanisms, presenting the quantitative data that defines these interactions and providing the methodological framework required to investigate them.

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases comprise a large family of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, terminating their signaling roles. This compound's non-selective inhibition of these enzymes, particularly PDE3 and PDE4, is a key contributor to its therapeutic effects.[1]

Impact on cAMP and cGMP Signaling

By inhibiting PDEs, this compound prevents the breakdown of cAMP and cGMP, leading to their increased intracellular concentrations. Elevated cAMP levels activate Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG). These kinases then phosphorylate a multitude of downstream target proteins, leading to physiological responses such as smooth muscle relaxation and reduced inflammation.

Quantitative Data: this compound's PDE Inhibitory Profile

While widely recognized as a non-selective PDE inhibitor, obtaining a complete inhibitory profile of this compound across all PDE isoforms from a single source is challenging. The available data indicates that its inhibitory activity is relatively weak and broad.

| PDE Isoform Family | This compound IC50 (µM) | Primary Substrate(s) | Notes |

| PDE3 | Inhibits | cAMP, cGMP | Inhibition leads to bronchodilation and cardiac stimulation.[1] |

| PDE4 | Inhibits | cAMP | Inhibition contributes to anti-inflammatory effects.[1] |

| Other Isoforms | Non-selective inhibition | cAMP, cGMP | This compound's lack of selectivity contributes to its broad range of effects and side effects.[3] |

Note: IC50 values for this compound against a comprehensive panel of PDE isoforms are not consistently reported in the literature. The data reflects its known inhibitory action on key isoforms.

Signaling Pathway Diagram: PDE Inhibition

Caption: this compound inhibits PDE, increasing cAMP and cGMP levels.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound acts as a non-selective antagonist at these receptors.

Impact on cAMP Signaling

The A1 and A3 adenosine receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP. By blocking these receptors, this compound can prevent adenosine-induced bronchoconstriction (mediated by A1) and modulate inflammatory responses.

Quantitative Data: this compound's Adenosine Receptor Affinity Profile

The following table summarizes the binding affinities (Ki) of this compound for human adenosine receptor subtypes, compiled from various sources.

| Receptor Subtype | This compound Ki (µM) | Primary G-Protein Coupling | Effect of Agonist Binding on cAMP |

| A1 | 14 | Gi | Decrease |

| A2A | 19 | Gs | Increase |

| A2B | Weak Antagonist | Gs | Increase |

| A3 | Weak Antagonist | Gi | Decrease |

Data compiled from multiple sources and may vary based on experimental conditions.[5][6]

Signaling Pathway Diagram: Adenosine Receptor Antagonism

Caption: this compound blocks adenosine receptors, affecting cAMP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cAMP and cGMP signaling pathways.

Measurement of Intracellular cAMP/cGMP via ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cyclic nucleotide levels.

4.1.1. Materials

-

Cell line of interest (e.g., HEK293, smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercial cAMP or cGMP ELISA kit (containing coated plates, standards, detection antibody, substrate, and stop solution)

-

Microplate reader

4.1.2. Procedure

-

Cell Culture and Treatment: Plate cells in a multi-well plate and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Aspirate the culture medium. Add cell lysis buffer to each well and incubate for 10-20 minutes at room temperature to lyse the cells and release intracellular cyclic nucleotides.

-

ELISA Protocol (General):

-

Add standards and cell lysates to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated cAMP or cGMP to each well.

-

Incubate for 1-2 hours at room temperature. During this incubation, the free cyclic nucleotides in the sample compete with the HRP-conjugated cyclic nucleotides for binding to the primary antibody on the plate.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of cAMP or cGMP in the samples.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure PDE activity and the inhibitory effect of compounds like this compound.

4.2.1. Materials

-

Purified PDE enzyme or cell lysate containing PDEs

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

cAMP or cGMP substrate

-

This compound or other test inhibitors

-

Snake venom nucleotidase

-

Commercial PDE activity assay kit (e.g., colorimetric, fluorescent, or luminescent) or components for a radioassay.

4.2.2. Procedure

-

Reaction Setup: In a microplate, add the PDE enzyme source, assay buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction. Incubate at 30°C or 37°C for a defined period.

-

Stop Reaction: Terminate the reaction (e.g., by boiling or adding a stop solution containing a potent PDE inhibitor like IBMX).

-

Conversion to Nucleoside: Add snake venom nucleotidase, which converts the 5'-AMP or 5'-GMP product into adenosine or guanosine and inorganic phosphate.

-

Detection: Quantify the amount of product formed. The method of detection depends on the assay format:

-

Colorimetric: A reagent (e.g., Malachite Green) is used to detect the released inorganic phosphate.

-

Luminescent: A kinase reaction depletes ATP in proportion to the remaining cAMP/cGMP, and the remaining ATP is measured with a luciferase/luciferin reaction.

-

-

Data Analysis: Calculate the percentage of PDE activity relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Adenosine Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

4.3.1. Materials

-

Cell membranes prepared from cells expressing the adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).

-

This compound

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

4.3.2. Procedure

-

Assay Setup (Competition Binding): In a 96-well plate or microcentrifuge tubes, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Cell membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the reactions at room temperature or 30°C for 60-120 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagrams

Caption: Workflow for cAMP/cGMP ELISA.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound's modulation of intracellular signaling is a result of its dual action as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist. These mechanisms converge to increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects that are responsible for its therapeutic utility in respiratory diseases. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for the continued development of more selective and effective therapeutics targeting these critical signaling networks. This guide provides a foundational framework for researchers and drug developers to explore the intricate pharmacology of this compound and its impact on cyclic nucleotide signaling.

References

- 1. A narrative review of this compound: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]

- 2. Caffeine - Wikipedia [en.wikipedia.org]

- 3. Are phosphodiesterase 4 inhibitors just more this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

Theophylline's Modulation of Inflammatory Gene Expression in Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which theophylline (B1681296) exerts its anti-inflammatory effects on epithelial cells. This compound, a methylxanthine traditionally used as a bronchodilator, has demonstrated significant immunomodulatory properties at lower concentrations, making it a continued subject of interest in the treatment of chronic inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document summarizes key signaling pathways, presents quantitative data on gene expression changes, and details relevant experimental protocols to facilitate further research and drug development in this area.

Core Mechanisms of Action

This compound's anti-inflammatory effects in epithelial cells are not attributed to its bronchodilatory mechanism of phosphodiesterase (PDE) inhibition but rather to a distinct set of molecular actions that converge to suppress the expression of pro-inflammatory genes.[3][4] The primary mechanisms include:

-

Histone Deacetylase (HDAC) Activation: At low, therapeutically relevant concentrations, this compound enhances the activity of HDACs, particularly HDAC2.[3][4][5][6][7] Activated HDACs are recruited by glucocorticoid receptors to the sites of active inflammatory gene transcription.[4][5][6][7] This leads to the deacetylation of core histones, resulting in a more compact chromatin structure that represses the transcription of inflammatory genes such as those for granulocyte-macrophage colony-stimulating factor (GM-CSF) and various interleukins.[8][7] This mechanism is central to the synergistic anti-inflammatory effects observed when this compound is co-administered with corticosteroids.[8][7]

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to inhibit the activation of the critical pro-inflammatory transcription factor, NF-κB.[9][10] It achieves this by preventing the degradation of the inhibitory protein IκBα.[9][10] By preserving IκBα, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target inflammatory genes, including those for cytokines and adhesion molecules.[3][9][10][11][12]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt Pathways: this compound can influence the MAPK and PI3K-Akt signaling cascades, which are key regulators of inflammatory responses in epithelial cells.[13][14][15] While this compound alone may not significantly reduce growth-stimulating signals via the extracellular signal-regulated kinase (ERK) pathway, it demonstrates a strong counteracting effect when combined with corticosteroids.[13][14][16] Furthermore, low-dose this compound can inhibit the delta isoform of PI3K (PI3Kδ), which contributes to the restoration of corticosteroid sensitivity.[14][15][17]

Quantitative Effects on Inflammatory Gene and Protein Expression

The following tables summarize the quantitative data from various studies on the effect of this compound on the expression of key inflammatory mediators in epithelial cells.

Table 1: this compound's Effect on Cytokine Expression in A549 Human Lung Epithelial Cells

| Inflammatory Mediator | Stimulus | This compound Concentration | Fold/Percent Change | Reference |

| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.001 mM | 40% of β-actin expression | [18] |

| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.01 mM | 33% of β-actin expression | [18] |

| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.1 mM | 22% of β-actin expression | [18] |

| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 1 mM | 16% of β-actin expression | [18] |

| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 10 mM | 14% of β-actin expression | [18] |

| Interleukin-6 (IL-6) | TNF-α | Not specified | Inhibition of production | [9] |

Table 2: this compound's Effect on Cytokine Expression in Primary Human Lung Fibroblasts from COPD Patients

| Inflammatory Mediator | This compound Concentration | Change in Protein Level (pg/mL) | P-value | Reference |

| Interleukin-6 (IL-6) | 5 µg/mL | 993.0 ± 738.9 to 650.1 ± 421.9 | 0.014 | [19] |

| Interleukin-8 (IL-8) | 5 µg/mL | 703.1 ± 278.0 to 492.0 ± 214.9 | 0.001 | [19] |

Table 3: this compound's Effect on Inflammatory Markers in Asthmatic Subjects (In Vivo)

| Inflammatory Marker | Change in Cell Count/Expression | P-value | Reference |

| Interleukin-4 (IL-4) Expression | 1.38 to 1.04 cells/mm² | <0.05 | [20][21] |

| Interleukin-5 (IL-5) Expression | 1.29 to 0.48 cells/mm² | Not Significant | [20][21] |

| Epithelial CD8+ Cells | 2.60 to 0.53 cells/mm of surface | <0.05 | [20][21] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.

Caption: this compound's activation of HDAC and synergy with corticosteroids.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning this compound's effects on epithelial cells.

Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549) or primary human bronchial epithelial cells (HBECs) are commonly used.[13]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium for A549, Bronchial Epithelial Growth Medium for HBECs) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Stimulation: To induce an inflammatory response, cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10-50 ng/mL) or Interleukin-1 beta (IL-1β; e.g., 0.1-1 ng/mL) for a specified period (e.g., 4 to 24 hours).[13][18]

-

This compound Treatment: this compound is added to the cell culture medium at various concentrations, often ranging from 1 µM to 10 mM, depending on the specific study.[8][18] In studies investigating synergy, corticosteroids like dexamethasone (B1670325) or methylprednisolone (B1676475) are co-administered.[8][13]

Gene and Protein Expression Analysis

-

RNA Extraction and RT-qPCR: Total RNA is extracted from cell lysates using standard methods. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes (e.g., eotaxin, IL-6, IL-8).[18][19] Gene expression is often normalized to a housekeeping gene like β-actin.[18]

-

Western Blotting: This technique is used to assess the levels of key signaling proteins (e.g., NF-κB p65, IκBα, phosphorylated ERK) in cell lysates.[9][13] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Densitometry is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted cytokines (e.g., IL-6, IL-8, GM-CSF) in the cell culture supernatant is quantified using commercially available ELISA kits.[8][19]

Histone Deacetylase (HDAC) Activity Assay

-

Nuclear Extraction: Nuclear extracts are prepared from epithelial cells to isolate HDAC enzymes.[8]

-

Activity Measurement: HDAC activity is measured using commercially available colorimetric or fluorometric assay kits. The assay typically involves the incubation of nuclear extracts with a substrate that, upon deacetylation by HDAC, can be detected by a colorimetric or fluorometric reaction.[8]

Conclusion

This compound's anti-inflammatory effects on epithelial cells are multifaceted, primarily driven by its ability to enhance HDAC activity and inhibit the pro-inflammatory NF-κB signaling pathway. These actions lead to a significant reduction in the expression of a range of inflammatory genes. The synergistic effect of this compound with corticosteroids highlights its potential as an add-on therapy in chronic inflammatory airway diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and its derivatives.

References

- 1. This compound: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A narrative review of this compound: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]

- 3. atsjournals.org [atsjournals.org]

- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]

- 7. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tuberculosis and Respiratory Diseases [e-trd.org]

- 19. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Low-Dose Theophylline: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of low-dose theophylline (B1681296) observed in in-vitro settings. This compound, a methylxanthine traditionally used as a bronchodilator, exhibits significant anti-inflammatory and immunomodulatory properties at concentrations lower than those required for smooth muscle relaxation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Mechanisms of Action

Low-dose this compound exerts its immunomodulatory effects through several key molecular mechanisms that are distinct from its bronchodilatory action. These include the inhibition of phosphodiesterases (PDEs), the activation of histone deacetylases (HDACs), and the modulation of the NF-κB signaling pathway.[1][2][3][4][5]

Histone Deacetylase (HDAC) Activation

A primary mechanism for the anti-inflammatory action of low-dose this compound is the enhancement of HDAC activity in various cell types, including epithelial cells and macrophages.[1][2][4] Increased HDAC activity leads to the deacetylation of core histones, a process necessary for the transcriptional repression of inflammatory genes.[1][2] This effect is particularly significant as it synergizes with the action of corticosteroids, which recruit HDACs to the site of active inflammatory gene transcription.[1][2][4] In vitro studies have demonstrated that this compound can restore reduced HDAC activity in cells from patients with chronic obstructive pulmonary disease (COPD).[6][7]

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

While high concentrations of this compound are required for significant PDE inhibition leading to bronchodilation, lower concentrations can still modulate intracellular cyclic AMP (cAMP) levels in immune cells.[8][9][10] this compound's non-selective inhibition of PDEs prevents the breakdown of cAMP.[9][10] Elevated cAMP levels can, in turn, activate Protein Kinase A (PKA), which can modulate the activity of various transcription factors, including NF-κB, and influence inflammatory responses.[9] However, it is important to note that many of the anti-inflammatory effects of low-dose this compound are reported to be independent of PDE inhibition.[1][4]

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory cytokines.[3][11][12] This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][11][12] By preserving IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target inflammatory genes.[3][11][12]

Quantitative Effects on Cytokine Production

The immunomodulatory effects of low-dose this compound are reflected in its ability to alter the production of various cytokines by immune and structural cells in vitro.

| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |

| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | IL-6 | ↓ (650.1 ± 421.9 pg/mL, P = 0.014) | [13] |

| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | IL-8 | ↓ (492.0 ± 214.9 pg/mL, P = 0.001) | [13] |

| Human Lung Fibroblasts (COPD) | LPS (1 µg/mL) | 5 µg/mL | IL-6, IL-8 | ↓ (Partially blocked LPS-induced release) | [13] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | IFN-γ | ↓ (from 24.5 ± 8.6 to 13.4 ± 4.2, P < .05) | [14] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | TNF-α | ↓ (from 0.26 ± 0.08 to 0.21 ± 0.06, P < .05) | [14] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | IL-10 | ↑ (2.8-fold increase, P < .01) | [14] |

| Alveolar Macrophages (COPD) | LPS-induced | Not specified | IL-8 | ↓ (Enhanced dexamethasone (B1670325) suppression) | [6] |

| Human Polymorphonuclear Leukocytes (PMNs) | - | 9 µg/mL (50 µM) | Leukotriene B4 | ↓ (by 50%) | |

| Human Polymorphonuclear Leukocytes (PMNs) | - | 9 µg/mL (50 µM) | Oxygen Metabolites | ↓ (by 60%) | |

| Peripheral Blood Mononuclear Cells (PBMCs) | PHA | 1 µM | IL-4, IL-17A | ↓ | [15] |

| A549 (Human Lung Epithelial Cells) | TNF-α | Not specified | IL-6 | ↓ | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in-vitro studies on this compound's immunomodulatory effects.

Cell Culture and Treatment

-

Cell Types:

-

Primary Human Lung Fibroblasts: Isolated from lung tissue of COPD patients and control subjects.[13]

-

Peripheral Blood Mononuclear Cells (PBMCs): Obtained from asthmatic subjects.[14]

-

Alveolar Macrophages (AM): Obtained from bronchoalveolar lavage (BAL) of COPD patients and smokers.[6]

-

Human Polymorphonuclear Leukocytes (PMNs): Isolated from healthy volunteers.[16]

-

A549 Cells: A human lung adenocarcinoma epithelial cell line.[4][11]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or culture medium) and added to the cell cultures at various concentrations, typically ranging from 1 µM to 100 µM (approximately 0.18 µg/mL to 18 µg/mL).[13][16][15]

-

Stimulation: In many experiments, cells are stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response before or concurrently with this compound treatment.[11][13]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected after the treatment period (e.g., 48 hours) and the concentrations of various cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[13][14]

Western Blotting for Signaling Proteins

-

Protein Extraction: Cells are lysed to extract total protein, or nuclear and cytoplasmic fractions.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies specific for target proteins (e.g., NF-κB p65, IκBα, phosphorylated ERK) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This method is used to assess the nuclear translocation of NF-κB and the degradation of IκBα.[3][11]

Histone Deacetylase (HDAC) Activity Assay

-

Nuclear Extraction: Nuclear extracts are prepared from treated and untreated cells.

-

Activity Measurement: HDAC activity is measured using a colorimetric or fluorometric assay kit, which typically involves the incubation of nuclear extracts with a substrate that is deacetylated by HDACs, leading to a detectable signal.[1][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental procedures is essential for a clear understanding of the research.

Caption: this compound enhances HDAC activity, leading to histone deacetylation and repression of inflammatory gene transcription.

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation, thus blocking NF-κB nuclear translocation.

Caption: A typical experimental workflow for analyzing the effect of this compound on cytokine production in vitro.

Conclusion

The in-vitro evidence strongly supports the role of low-dose this compound as an immunomodulatory agent. Its ability to enhance HDAC activity, inhibit NF-κB signaling, and modulate cytokine production provides a solid foundation for its therapeutic potential in inflammatory diseases beyond its traditional use in asthma. This guide offers a comprehensive overview of the key findings and methodologies, aiming to facilitate further research and development in this promising area. The detailed protocols and visualized pathways serve as a valuable resource for designing future in-vitro studies to further elucidate the intricate immunomodulatory mechanisms of this compound.

References

- 1. pnas.org [pnas.org]

- 2. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]

- 3. This compound inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] this compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages | Semantic Scholar [semanticscholar.org]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of the combination of this compound and budesonide on production of proinflammatory cytokines by blood cells of patients with chronic obstructive pulmonary disease | Kadushkin | Tuberculosis and Lung Diseases [tibl-journal.com]

- 16. researchgate.net [researchgate.net]

Theophylline's Influence on NF-κB and JAK/STAT Signaling Pathways: A Technical Guide

Executive Summary: Theophylline (B1681296), a methylxanthine derivative traditionally used as a bronchodilator, exhibits significant anti-inflammatory properties at lower concentrations. These effects are primarily attributed to its modulation of key intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. The primary mechanism of action involves the inhibition of the NF-κB pathway through the prevention of IκBα degradation and the activation of Histone Deacetylase 2 (HDAC2), which serves to reverse pro-inflammatory gene expression. While direct modulation of the JAK/STAT pathway by this compound is not well-documented, its influence on cytokine production suggests an indirect regulatory role. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.

This compound's Influence on the NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of the inflammatory response, orchestrating the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound exerts its anti-inflammatory effects on this pathway through several distinct, yet interconnected, mechanisms.

Inhibition of NF-κB Nuclear Translocation

The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate gene transcription.

This compound intervenes by preventing the degradation of IκBα.[1][2] This protective effect ensures that NF-κB remains sequestered in an inactive state in the cytoplasm, thereby inhibiting the nuclear translocation of its active subunits, such as p65.[2][3][4] This mechanism effectively blocks NF-κB-dependent gene expression.[5][6] Studies in human pulmonary epithelial cells, monocytes, and T cells have demonstrated that this compound preserves IκBα protein levels, leading to the suppression of pro-inflammatory cytokine production.[2][5]

Activation of Histone Deacetylase 2 (HDAC2)

A key anti-inflammatory mechanism of this compound, particularly at low, clinically relevant concentrations, is the activation of HDAC2.[1][7] Inflammatory gene expression is regulated by the balance of histone acetylation and deacetylation. NF-κB activation leads to the recruitment of coactivator molecules with histone acetyltransferase (HAT) activity, which acetylate core histones, remodel chromatin, and facilitate transcription.[4]

This compound directly enhances the enzymatic activity of HDAC2.[7][8] This increased HDAC2 activity reverses the histone acetylation promoted by NF-κB, leading to chromatin condensation and the suppression of inflammatory gene transcription.[1] This mechanism is particularly important as HDAC2 activity is often reduced in inflammatory conditions like COPD, and this compound can help restore it.[8] Furthermore, this action is synergistic with corticosteroids, which recruit the activated HDAC2 to the transcriptional complex to switch off inflammatory genes.[1][7] This effect is independent of phosphodiesterase (PDE) inhibition or adenosine (B11128) receptor antagonism.[9]

The activation of HDAC2 by this compound is mediated through the inhibition of phosphoinositide-3-kinase-delta (PI3Kδ).[1][10] Oxidative stress can activate PI3Kδ, which in turn phosphorylates and inactivates HDAC2. By inhibiting PI3Kδ, this compound prevents this inactivation, thus restoring HDAC2 function.[10]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound's effect on the NF-κB pathway and related inflammatory markers.

Table 1: this compound's Effect on NF-κB Pathway Components

| Parameter Measured | Cell Type / Model | Stimulus | This compound Concentration | Result | Reference |

| NF-κB-p65 Nuclear Translocation | A549 Human Pulmonary Epithelial Cells | TNF-α | Not specified | Suppression of translocation | [6] |

| NF-κB-dependent Reporter Gene | U-937 Human Monocytic Cells | TNF-α | Not specified | Inhibition of expression | [5] |

| IκBα Protein Expression | A549 Human Pulmonary Epithelial Cells | TNF-α | Not specified | Protection from degradation | [6] |

| HDAC Activity | Alveolar Macrophages (Nonsmokers) | - | 10⁻⁵ M | Significant enhancement | [7] |

| HDAC Activity | Alveolar Macrophages (COPD) | - | Not specified | Reversal of reduced activity | [8] |

| PI3K-δ Activity | U937 Cells | H₂O₂ | 10⁻⁶ M | Abolished H₂O₂-induced Akt phosphorylation | [11] |

Table 2: this compound's Effect on Cytokine Production

| Cytokine | Cell Type / Model | This compound Concentration | Result | Reference |

| IL-8 | Alveolar Macrophages (COPD) | Not specified | Inhibition of LPS-induced production | [8] |

| IL-6 | Human Peripheral Blood Mononuclear Cells | Not specified | Decreased levels in combination with ICS | [5] |

| TNF-α | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | Slight inhibition of production (0.26 to 0.21 ng) | [7] |

| IL-10 | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | 2.8-fold increase in spontaneous production | [7] |

| Interferon-gamma (IFN-γ) | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | Significant inhibition of spontaneous synthesis | [7] |

This compound's Influence on the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. The pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene expression.